molecular formula C8H8Cl2Mg B6333909 4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether CAS No. 1187163-60-5

4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether

Cat. No.: B6333909
CAS No.: 1187163-60-5
M. Wt: 199.36 g/mol
InChI Key: YDQHPOYVTDPNSR-UHFFFAOYSA-M
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Description

4-Chloro-3-methylbenzylmagnesium chloride 0.25 M in Diethyl Ether is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. It is a solution of 4-chloro-3-methylbenzylmagnesium chloride in diethyl ether, which serves as a solvent. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it a valuable tool in synthetic chemistry .

Properties

IUPAC Name

magnesium;1-chloro-4-methanidyl-2-methylbenzene;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl.ClH.Mg/c1-6-3-4-8(9)7(2)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQHPOYVTDPNSR-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[CH2-])Cl.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2Mg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-3-methylbenzylmagnesium chloride is typically prepared by reacting 4-chloro-3-methylbenzyl chloride with magnesium metal in the presence of diethyl ether. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:

4-Chloro-3-methylbenzyl chloride+Mg4-Chloro-3-methylbenzylmagnesium chloride\text{4-Chloro-3-methylbenzyl chloride} + \text{Mg} \rightarrow \text{4-Chloro-3-methylbenzylmagnesium chloride} 4-Chloro-3-methylbenzyl chloride+Mg→4-Chloro-3-methylbenzylmagnesium chloride

Industrial Production Methods

In an industrial setting, the production of 4-chloro-3-methylbenzylmagnesium chloride involves large-scale reactors equipped with efficient stirring and cooling systems to control the exothermic nature of the reaction. The process is optimized to ensure high yield and purity of the product. The final solution is typically stored in glass bottles with screw caps and septa to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylbenzylmagnesium chloride undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Nucleophilic Substitution: Reacts with alkyl halides to form new carbon-carbon bonds.

    Coupling Reactions: Participates in coupling reactions with halides to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reagents for nucleophilic addition reactions.

    Alkyl Halides: Used in nucleophilic substitution reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from nucleophilic substitution and coupling reactions.

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Molecules

  • Intermediate Production : This Grignard reagent serves as an intermediate for synthesizing various organic compounds. For example, it can react with carbonyl compounds to form alcohols through nucleophilic addition.
  • Case Study : In a study by Rieke Metals, the compound was used to synthesize 1-chloro-4-(4-methyl-3-pentenyl)benzene by reacting with 1-bromo-3-methyl-2-butene, demonstrating its utility in building complex molecular architectures .

2. Pharmaceutical Applications

  • Drug Development : The compound has been employed in the synthesis of pharmaceutical intermediates. For instance, it can be utilized to create precursors for antitumor agents.
  • Case Study : A recent study highlighted the use of 4-chloro-3-methylbenzylmagnesium chloride in developing a scalable synthetic route for a naphthyridin-based drug candidate, achieving high yields and purity .

Environmental Applications

1. Dehalogenation Processes

  • Biological Dehalogenation : The compound can be involved in biological processes to remove halogens from organic molecules, contributing to environmental remediation efforts.
  • Case Study : Research indicates that microbial dehalogenation methods show promise for breaking down chlorinated compounds, including those derived from Grignard reagents .

Mechanism of Action

The mechanism of action of 4-chloro-3-methylbenzylmagnesium chloride involves the formation of a highly reactive nucleophilic species. The magnesium atom in the compound coordinates with the ether solvent, stabilizing the Grignard reagent. This nucleophilic species can then attack electrophilic centers, such as carbonyl groups, to form new carbon-carbon bonds. The reaction proceeds through a concerted mechanism, where the nucleophile and electrophile simultaneously form the new bond .

Comparison with Similar Compounds

4-Chloro-3-methylbenzylmagnesium chloride is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct reactivity compared to other Grignard reagents. Similar compounds include:

These compounds share similar reactivity patterns but differ in their specific applications and the nature of the substituents on the benzyl ring.

Biological Activity

4-Chloro-3-methylbenzylmagnesium chloride, a Grignard reagent, is a versatile compound used in organic synthesis. Its biological activity, particularly in the context of medicinal chemistry, has garnered attention due to its potential applications in drug development and bioremediation processes. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

  • Chemical Formula : C8H8ClMg
  • Molar Mass : 182.5 g/mol
  • Solvent : Diethyl ether
  • Concentration : 0.25 M

Grignard reagents like 4-chloro-3-methylbenzylmagnesium chloride function primarily as nucleophiles in organic reactions. They can react with electrophiles to form carbon-carbon bonds, which is crucial in synthesizing biologically active compounds. The presence of chlorine and methyl groups enhances its reactivity and selectivity towards various substrates.

Antimicrobial Properties

Research indicates that compounds similar to 4-chloro-3-methylbenzylmagnesium chloride exhibit significant antimicrobial activity. For instance, derivatives such as 4-chloro-3-methylphenol have been identified as effective against methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.

Enzyme Interaction

Magnesium ions play a crucial role in numerous enzymatic reactions within the body. Magnesium chloride, a component of the Grignard reagent, is known to act as a cofactor for over 300 enzymatic reactions, influencing protein synthesis and carbohydrate metabolism . This suggests that 4-chloro-3-methylbenzylmagnesium chloride could similarly affect enzyme activity by providing magnesium ions.

Case Study 1: Bioremediation Potential

A study conducted on Pseudomonas sp. JHN demonstrated its ability to utilize chlorinated compounds as sole carbon sources. The strain exhibited chemotaxis towards 4-chloro-3-nitrophenol (4C3NP), leading to effective degradation pathways that released chloride ions and nitrite . This highlights the potential of using Grignard reagents in bioremediation strategies.

Case Study 2: Antitumor Activity

Extensive structure–activity relationship (SAR) studies have shown that compounds derived from Grignard reagents can target MET kinase pathways, which are crucial in tumorigenesis . These findings suggest that 4-chloro-3-methylbenzylmagnesium chloride may have applications in developing antitumor agents.

Data Table: Biological Activity Overview

Activity Type Compound Effect Mechanism
Antimicrobial4-Chloro-3-methylphenolInhibition of MRSA growthDisruption of cell membranes
Enzymatic InteractionMagnesium chlorideCofactor for enzymatic reactionsEnhances protein synthesis
BioremediationPseudomonas sp. JHNDegradation of chlorinated compoundsChemotaxis and enzymatic breakdown
AntitumorMET-targeting derivativesInhibition of tumor growthTargeting MET kinase pathways

Q & A

Q. What are the critical parameters for synthesizing 4-Chloro-3-methylbenzylmagnesium chloride in diethyl ether?

  • Methodological Answer: Synthesis of organomagnesium reagents like this compound typically involves reacting the corresponding aryl/benzyl halide with magnesium metal in anhydrous diethyl ether. Key parameters include:
  • Temperature Control : Maintain reaction temperatures between 0–25°C to prevent side reactions (e.g., Wurtz coupling).
  • Solvent Purity : Use rigorously dried diethyl ether (water content <50 ppm) to avoid quenching the Grignard reagent .
  • Halide Reactivity : The chloro-substituted benzyl precursor requires longer activation times compared to bromides. Evidence from analogous syntheses shows that extended stirring (2–6 hours) under inert gas (N₂/Ar) is critical for complete metal insertion .

Q. What safety precautions are essential when handling this reagent?

  • Methodological Answer:
  • Moisture Avoidance : Use Schlenk-line techniques or gloveboxes for transfers, as water rapidly hydrolyzes Grignard reagents, releasing flammable hydrocarbons .
  • Fire Safety : Diethyl ether (flash point: -45°C) requires explosion-proof refrigeration. Store solutions under inert gas and away from ignition sources .
  • Personal Protective Equipment (PPE) : Wear flame-resistant lab coats, safety goggles, and nitrile gloves. Secondary containment is advised for large volumes .

Q. Why is diethyl ether the preferred solvent for this Grignard reagent?

  • Methodological Answer: Diethyl ether stabilizes Grignard reagents via coordination to Mg, forming a soluble complex. Its low polarity minimizes side reactions (e.g., nucleophilic attack on the solvent). Studies on analogous reagents (e.g., cyclohexylmagnesium chloride) confirm that ethers with higher boiling points (e.g., THF) may alter reactivity or reduce yields in certain substrates .

Advanced Research Questions

Q. How can competing side reactions (e.g., enolization or over-addition) be minimized during nucleophilic additions?

  • Methodological Answer:
  • Substrate Pre-cooling : Cool electrophilic substrates (e.g., ketones) to -78°C before adding the Grignard reagent to suppress enolization .
  • Controlled Titration : Use syringe pumps for slow addition (0.1–0.5 mL/min) to avoid localized excess reagent, which can lead to over-alkylation.
  • In Situ Quenching : Monitor reaction progress via FT-IR or GC-MS. For unstable intermediates, quench aliquots with deuterated water (D₂O) and analyze by NMR to detect byproducts .

Q. What analytical techniques are most effective for quantifying trace impurities (e.g., residual Mg or chlorinated byproducts)?

  • Methodological Answer:
  • ICP-OES : Quantify residual magnesium levels (typical threshold: <10 ppm) using inductively coupled plasma optical emission spectroscopy.
  • Headspace GC-MS : Detect volatile chlorinated byproducts (e.g., chloromethane) from incomplete reactions. Calibrate against standards spiked into ether .
  • Karl Fischer Titration : Measure water content in the solvent matrix (critical for reagent stability), with a detection limit of ~1 ppm .

Q. How does the reagent’s stability vary under different storage conditions?

  • Methodological Answer: Stability studies on similar Grignard reagents reveal:
  • Temperature : Storage at -20°C in sealed ampules under argon extends shelf life to 6–12 months. At 25°C, decomposition (via ether cleavage) occurs within days .
  • Light Exposure : UV-Vis spectra show accelerated degradation under UV light; use amber glass or foil-wrapped containers .
  • Solvent Evaporation : Avoid partial solvent loss (e.g., via poor sealing), which increases concentration and promotes dimerization. Regular NMR monitoring (¹H, ¹³C) of stored samples is recommended .

Q. What mechanistic insights explain the reagent’s selectivity in cross-coupling reactions?

  • Methodological Answer:
  • Steric Effects : The 3-methyl group hinders approach to sterically crowded electrophilic centers, favoring addition to less hindered positions (e.g., para-substituted aryl halides).
  • Electronic Effects : The electron-withdrawing chloro group enhances the nucleophilicity of the benzyl-Mg moiety, enabling reactions with less electrophilic substrates (e.g., esters). DFT calculations on analogous systems support this polarization effect .
  • Solvent Coordination : Diethyl ether’s weak Lewis basicity allows tighter ion pairing, increasing selectivity compared to stronger donors like THF .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this reagent?

  • Methodological Answer:
  • Variable Control : Replicate protocols using identical grades of Mg (e.g., Rieke magnesium vs. turnings) and solvent batches. For example, diethyl ether with peroxide inhibitors may suppress radical side pathways .
  • Byproduct Identification : Use LC-HRMS to detect low-abundance species (e.g., biphenyls from Wurtz coupling) that reduce yields. Adjust stoichiometry (e.g., excess Mg) if detected .
  • Cross-Validation : Compare results under inert (Ar) vs. non-inert atmospheres; trace O₂ or CO₂ can form Mg oxides/carbonates, altering reactivity .

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